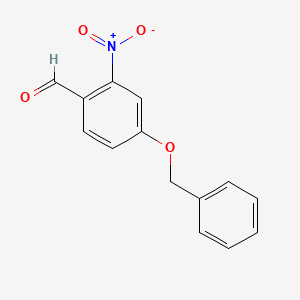

4-(Benzyloxy)-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXKLQAJUWXSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Benzyloxy 2 Nitrobenzaldehyde

Strategic Approaches to Regioselective Nitration in Benzaldehyde (B42025) Systems

The introduction of a nitro group onto a benzaldehyde ring is a critical step that is significantly influenced by the electronic properties of the existing substituents.

Direct Nitration Protocols for Aromatic Ring Functionalization

Direct nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com Typically, this is achieved by using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comjk-sci.comlibretexts.org The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group. masterorganicchemistry.com

Modern approaches to nitration aim for milder conditions and improved regioselectivity. These methods often employ alternative nitrating agents or catalysts. For instance, methods utilizing N-nitrosaccharin or metal nitrates have been developed to achieve nitration under less harsh conditions, which can be beneficial for sensitive substrates. nih.govsci-hub.se The use of solid acid catalysts, such as zeolites, can also influence the regioselectivity of the nitration reaction, sometimes favoring the formation of specific isomers. google.com

Influence of Existing Substituents on Nitration Regioselectivity

The position of the incoming nitro group is heavily dictated by the directing effects of the substituents already present on the benzaldehyde ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orguomustansiriyah.edu.iq

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl groups. These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.orguomustansiriyah.edu.iq For instance, a hydroxyl group increases the rate of electrophilic substitution by about ten thousandfold compared to benzene (B151609). libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. lumenlearning.com The aldehyde group (-CHO) and the nitro group (-NO₂) are strong deactivating groups. libretexts.orglibretexts.org These groups generally direct incoming electrophiles to the meta position. libretexts.orguomustansiriyah.edu.iq The nitro group, for example, can decrease the ring's reactivity by a factor of a million or more. libretexts.org

In the case of a substituted benzaldehyde, the interplay between the directing effects of the existing substituents determines the final position of the nitro group. For the synthesis of 4-(benzyloxy)-2-nitrobenzaldehyde, the starting material would likely be 4-hydroxybenzaldehyde (B117250) or a related precursor. The hydroxyl group is a strong activating, ortho-, para- director, while the aldehyde group is a deactivating, meta- director. The powerful activating effect of the hydroxyl (or benzyloxy) group at the para position will direct the incoming nitro group to one of the ortho positions relative to it, which is the 2-position of the benzaldehyde ring.

Table 1: Influence of Substituents on Nitration Regioselectivity

| Substituent | Nature | Directing Effect |

| -OH | Activating | ortho, para |

| -OR (e.g., -OCH₂Ph) | Activating | ortho, para |

| -CHO | Deactivating | meta |

| -NO₂ | Deactivating | meta |

Ethereal Linkage Formation: Benzyloxy Group Introduction

The benzyloxy group serves a dual purpose in the synthesis of the target molecule: it acts as a directing group during nitration and as a protective group for the phenolic hydroxyl group.

O-Alkylation Reactions for Benzyl (B1604629) Ether Synthesis

The most common method for forming the benzyl ether linkage is the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.comfrancis-press.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (in this case, benzyl chloride or benzyl bromide) in an SN2 reaction. wikipedia.orgorganicchemistrytutor.com

For phenolic hydroxyl groups, a base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used to generate the phenoxide ion. jk-sci.comorganic-synthesis.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. jk-sci.comwikipedia.org

Protective Group Strategies Employing the Benzyloxy Moiety

The benzyl group is a widely used protecting group for alcohols and phenols in multi-step organic synthesis. wikipedia.orghighfine.comwikipedia.org Its stability under a variety of reaction conditions, including acidic and basic environments, makes it a robust choice. uwindsor.ca This is crucial in the synthesis of this compound, as the nitration step often involves strongly acidic conditions. nih.gov

The benzyl group can be removed (deprotected) when no longer needed, typically through hydrogenolysis. highfine.comwikipedia.org This involves reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. highfine.com This method is generally mild and selective, leaving other functional groups intact.

Multi-Step Synthesis Pathways from Diversified Precursors

The synthesis of this compound can be approached from different starting materials, each requiring a specific sequence of reactions. A common and logical pathway starts from 4-hydroxybenzaldehyde.

A plausible synthetic route is as follows:

Protection of the hydroxyl group: 4-Hydroxybenzaldehyde is reacted with benzyl chloride or benzyl bromide in the presence of a base (like K₂CO₃) in a suitable solvent (like DMF) to form 4-(benzyloxy)benzaldehyde (B125253). This is a standard Williamson ether synthesis. jk-sci.comorganic-synthesis.com

Nitration: The resulting 4-(benzyloxy)benzaldehyde is then subjected to nitration. The benzyloxy group, being an activating ortho-, para- director, will direct the incoming nitro group to the position ortho to it, which is the 2-position of the benzaldehyde ring. The deactivating aldehyde group will have a lesser influence on the regioselectivity in this case. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

An alternative precursor could be 2-nitro-4-hydroxybenzaldehyde. biosynth.comnih.govsigmaaldrich.com In this case, the synthesis would involve a single step of O-alkylation with a benzyl halide to yield the final product. However, the synthesis of 2-nitro-4-hydroxybenzaldehyde itself might be more complex.

Table 2: Potential Synthetic Pathways

| Starting Material | Step 1 | Step 2 |

| 4-Hydroxybenzaldehyde | O-Benzylation | Nitration |

| 2-Nitro-4-hydroxybenzaldehyde | O-Benzylation | - |

| Benzaldehyde | Nitration (yields a mixture of isomers) | Separation, followed by benzyloxy group introduction |

Conversion from Related Carboxylic Acids and Alcohols

A key strategy in synthesizing complex aldehydes involves the oxidation of the corresponding primary alcohols. In the context of substituted nitrobenzaldehydes, the conversion of a benzyl alcohol to an aldehyde is a critical transformation. For instance, a method for preparing o-nitrobenzaldehyde involves the oxidation of o-nitrobenzyl alcohol. google.com A patented process highlights the use of hydrogen peroxide as an oxidizing agent, catalyzed by sodium hydroxide, to convert o-nitrobenzyl alcohol into o-nitrobenzaldehyde. google.com This approach is notable for its use of a more environmentally friendly oxidant compared to traditional heavy-metal-based reagents.

This synthetic logic can be applied to the synthesis of this compound, which would involve the oxidation of 4-(Benzyloxy)-2-nitrobenzyl alcohol. The general reaction scheme is the selective oxidation of the alcohol functional group without disturbing the nitro and benzyloxy moieties.

Table 1: Example of Reaction Conditions for Oxidation of a Substituted Benzyl Alcohol

| Reactant | Catalyst | Oxidant | Product | Key Features |

| o-Nitrobenzyl alcohol | Sodium Hydroxide | Hydrogen Peroxide | o-Nitrobenzaldehyde | Use of an inexpensive and environmentally benign oxidant; mild reaction conditions. google.com |

While direct conversion from carboxylic acids is less common for aldehyde synthesis, it can be achieved through reduction. However, the more prevalent pathway involves the controlled oxidation of the corresponding alcohol, which itself can be derived from other precursors.

Sequential Functionalization of Aromatic Building Blocks

The construction of this compound is an excellent example of the sequential functionalization of aromatic building blocks. sigmaaldrich.comsigmaaldrich.com This strategy involves starting with a simpler, commercially available aromatic core and introducing the required functional groups—aldehyde, nitro, and benzyloxy—in a stepwise fashion. Nitro compounds are considered highly versatile building blocks due to the diverse reactivity of the nitro group. frontiersin.org

A plausible synthetic sequence, assembled from established chemical principles, would be:

Nitration : The synthesis can begin with a benzaldehyde derivative. The nitration of benzaldehyde itself classically yields mainly the meta-isomer (3-nitrobenzaldehyde). psu.edu However, reaction conditions can be tuned to increase the proportion of the ortho-isomer (2-nitrobenzaldehyde). psu.edu Starting with 4-hydroxybenzaldehyde, nitration would be directed by the existing functional groups to yield 4-hydroxy-2-nitrobenzaldehyde.

Etherification : The subsequent step is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved through a Williamson ether synthesis. A known procedure for a related isomer, 4-benzyloxy-3-nitrobenzaldehyde, involves reacting 4-hydroxy-3-nitrobenzaldehyde (B41313) with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. prepchem.com This step effectively installs the benzyloxy group, leading to the final target molecule.

This sequential approach allows for the precise placement of each functional group, building molecular complexity in a controlled and predictable manner.

Innovative Techniques and Process Enhancements in Synthesis

Modern chemical synthesis increasingly focuses on not just the chemical transformation itself, but also the technology and principles that govern the process. These innovations aim for higher efficiency, safety, and sustainability.

Application of Continuous Flow Reactors in High-Efficiency Synthesis

Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of nitroaromatic compounds. umontreal.carsc.org Nitration reactions are often highly exothermic and rapid, posing safety risks in traditional batch reactors. researchgate.net Continuous flow systems provide superior mixing and heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. umontreal.caresearchgate.net

This technology has been successfully applied to the nitration of benzaldehyde, demonstrating its potential for producing nitrobenzaldehyde isomers more safely and efficiently. researchgate.net A multi-step flow synthesis can combine several reaction stages into a single, uninterrupted process, which streamlines production and avoids the isolation of intermediates. umontreal.caallfordrugs.com The benefits of this approach are particularly relevant for industrial-scale synthesis where safety and consistency are paramount.

Table 2: Advantages of Continuous Flow Synthesis for Nitrobenzaldehyde Production

| Feature | Description | Benefit |

| Enhanced Heat Transfer | High surface-area-to-volume ratio in microreactors allows for rapid dissipation of heat. | Improved safety and control over highly exothermic reactions like nitration. umontreal.caresearchgate.net |

| Precise Reaction Control | Accurate control over residence time, temperature, and stoichiometry. | Higher selectivity and yield of the desired product; minimization of byproducts. researchgate.net |

| Increased Safety | Small reaction volumes at any given time reduce the risks associated with hazardous reagents or unstable intermediates. psu.eduresearchgate.net | Safer handling of potentially explosive nitrating mixtures and intermediates. |

| Process Integration | Multiple synthetic steps can be linked together in a continuous sequence ("one-flow, multi-step synthesis"). | Reduced manual handling, faster production times, and circumvention of intermediate isolation. umontreal.ca |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the synthesis of this compound and its precursors, several green strategies can be employed.

One key area is the use of cleaner reagents. For the oxidation of the alcohol precursor to the aldehyde, traditional methods often use chromium-based oxidants, which are toxic. orgsyn.orgorgsyn.org A greener alternative is the use of hydrogen peroxide, which produces water as its only byproduct. google.com

Iii. Chemical Reactivity and Transformative Potential of 4 Benzyloxy 2 Nitrobenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group in 4-(benzyloxy)-2-nitrobenzaldehyde is a key site for a range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. The presence of the electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted benzaldehydes. shaalaa.comvedantu.compressbooks.publibretexts.org

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. pressbooks.publibretexts.org A notable example is the reaction with cyanide ions to form cyanohydrins. pressbooks.pub The reactivity of the aldehyde is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group in this compound increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. shaalaa.comvedantu.comlibretexts.org

Condensation Reactions for the Formation of Imines and Hydrazones

This compound can react with primary amines and hydrazines in condensation reactions to form imines and hydrazones, respectively. These reactions typically proceed through a nucleophilic addition mechanism to form a carbinolamine intermediate, which then dehydrates to yield the final product. These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction of ortho-nitrobenzaldehydes with appropriate precursors is a known method for synthesizing quinazolines and benzodiazepines. nih.govnih.govresearchgate.netuob.edu.ly

Oxidation Pathways Leading to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-(benzyloxy)-2-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. Common laboratory methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The choice of oxidant is crucial to avoid unwanted side reactions, such as the cleavage of the benzyl (B1604629) ether.

In a crossed Cannizzaro reaction, where two different aldehydes that cannot form an enolate are reacted in the presence of a strong base, the aldehyde with the more electrophilic carbonyl carbon is preferentially oxidized. stackexchange.com Given the electron-withdrawing nature of the nitro group, this compound would likely be oxidized to the corresponding carboxylic acid in the presence of another suitable aldehyde. stackexchange.com

Reduction Pathways to Alcohols and Amino Derivatives

The aldehyde functional group can be selectively reduced to a primary alcohol, forming (4-(benzyloxy)-2-nitrophenyl)methanol. This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net The choice of reducing agent is important to ensure chemoselectivity, particularly when the reduction of the nitro group is not desired. For instance, NaBH4 is generally a milder reducing agent than LiAlH4 and is often used for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups like nitro groups. scispace.comnih.gov

Simultaneous reduction of both the aldehyde and the nitro group can also be achieved under certain conditions, leading to the formation of (2-amino-4-(benzyloxy)phenyl)methanol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can often reduce both functional groups. commonorganicchemistry.com

Transformative Chemistry of the Nitro Functional Group

The nitro group of this compound is a versatile functional group that can be transformed into an amino group, which is a key step in the synthesis of many nitrogen-containing heterocyclic compounds and other complex molecules.

Catalytic and Stoichiometric Reduction to Amino Groups

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. commonorganicchemistry.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the nitro group while preserving other functional groups, such as the aldehyde or the benzyl ether. However, under more forcing conditions, catalytic hydrogenation can also reduce the aldehyde group. commonorganicchemistry.com

Stoichiometric Reduction: A variety of stoichiometric reducing agents can be employed to convert the nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups or for reasons of chemoselectivity. Common reagents include:

Metals in acidic media: Reagents like tin (Sn) in the presence of hydrochloric acid (HCl), or iron (Fe) in acidic or neutral conditions, are classic methods for nitro group reduction. scispace.commasterorganicchemistry.com

Tin(II) chloride (SnCl2): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present. masterorganicchemistry.com

Sodium dithionite (B78146) (Na2S2O4): This reagent is used for the reduction of nitro groups in the synthesis of quinazolinones from 2-nitrobenzamides and aryl aldehydes. organic-chemistry.org

The resulting amino group from the reduction of the nitro group in this compound opens up a wide array of synthetic possibilities, including the formation of amides, sulfonamides, and various heterocyclic systems through cyclization reactions. researchgate.netuob.edu.lyorganic-chemistry.orgorganic-chemistry.orgfrontiersin.org

Participation in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions are a cornerstone of modern organic synthesis, enabling the direct replacement of a leaving group on an aromatic ring by a nucleophile. nih.govyoutube.com The reactivity of the aromatic ring in these reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com In the case of this compound, the nitro group (—NO2) at the C2 position serves as a powerful activating group, rendering the aromatic ring susceptible to nucleophilic attack.

These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. youtube.comyoutube.com While many SNA reactions follow this stepwise pathway, some may proceed via a concerted mechanism, although this is considered less common. nih.gov

The presence of a halogen, such as fluorine or chlorine, at the C4 position instead of the benzyloxy group would make the compound a prime candidate for sequential nucleophilic aromatic substitution reactions. nih.gov In such cases, both halogens are activated by the nitro groups, allowing for stepwise displacement by various nucleophiles. nih.gov This highlights the synthetic utility of the underlying 2-nitrobenzaldehyde (B1664092) scaffold in constructing complex molecular frameworks.

Reactivity of the Benzyloxy Moiety

The benzyloxy group (—OCH2C6H5) in this compound is not merely a passive substituent. It possesses its own distinct reactivity that can be selectively harnessed in synthetic strategies.

The benzyl ether linkage is widely employed as a protecting group for hydroxyl functionalities in organic synthesis due to its relative stability under a variety of reaction conditions and its susceptibility to selective cleavage. The removal of the benzyl group, or deprotection, can be achieved through several methods.

One of the most common methods is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process is typically clean and efficient, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct.

Alternatively, acidic conditions can be employed to cleave the ether bond. However, this method is often less selective and may not be suitable for substrates containing acid-labile functional groups.

The benzylic carbon of the benzyloxy group—the carbon atom directly attached to both the phenyl ring and the ether oxygen—exhibits enhanced reactivity. libretexts.org While direct oxidation of the benzylic position in this compound itself is not a commonly reported transformation, the principles of benzylic oxidation are well-established for alkyl-substituted benzene (B151609) rings. libretexts.orgmasterorganicchemistry.com

Strong oxidizing agents like hot, acidic potassium permanganate (KMnO4) can oxidize alkyl side-chains on a benzene ring to carboxylic acids, provided there is at least one benzylic hydrogen present. libretexts.orgmasterorganicchemistry.com For instance, toluene is oxidized to benzoic acid under these conditions. Gentler reagents can also be used to achieve partial oxidation to aldehydes or ketones. masterorganicchemistry.com Conversely, the reduction of related functional groups, such as aryl ketones, can be achieved through methods like catalytic hydrogenation or using reducing metals in acid. libretexts.org

It is important to note that the specific reactivity of the benzylic position in the context of the this compound framework will be influenced by the presence of the other functional groups on the aromatic ring.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly atom-economical and offer a streamlined approach to the synthesis of complex molecules. The aldehyde functionality of this compound makes it an ideal component for various MCRs, particularly those aimed at the synthesis of heterocyclic structures.

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, a well-established MCR that has been adapted to use anilines as the nitrogen source, leading to N-aryl-4-aryldihydropyridines. nih.gov While not directly citing this compound, the general methodology highlights how aromatic aldehydes are crucial for generating diverse dihydropyridine scaffolds. nih.gov

Cycloaddition reactions are a class of pericyclic reactions that are fundamental to the synthesis of cyclic and heterocyclic compounds. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. The aldehyde and nitro groups of this compound can participate in or influence various cycloaddition pathways.

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction, which forms a six-membered ring. libretexts.org While the benzaldehyde (B42025) moiety itself is not a typical diene or dienophile, the aromatic ring can be involved in cycloadditions, particularly in the form of benzyne (B1209423) intermediates. nih.gov These highly reactive species can undergo [4+2] cycloadditions with dienes to construct bicyclic aromatic systems. nih.gov

Another important class of cycloadditions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. youtube.com This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. youtube.comresearchgate.net For instance, nitrones can react with arynes in a [3+2] cycloaddition-rearrangement cascade to produce 1-pyrrolines. nih.gov The nitro group of this compound could potentially be transformed into a functional group that acts as a 1,3-dipole, opening up pathways for the synthesis of various five-membered heterocycles.

Hetero-Diels-Alder reactions, a variation of the [4+2] cycloaddition, involve one or more heteroatoms in the diene or dienophile. nih.gov For example, α-nitrosoalkenes can react with thiochalcones in a highly periselective and regioselective hetero-Diels-Alder reaction to yield 4H-1,5,2-oxathiazines. nih.gov The diverse reactivity of nitroso compounds and related species in such cycloadditions underscores the potential of the nitro group in this compound to be a precursor for such transformations.

Table 1: Examples of Cycloaddition Reactions for Heterocyclic Synthesis

| Cycloaddition Type | Reactants | Product Type |

| [4+2] Cycloaddition | Benzyne and Diene | Bicyclic Aromatic System |

| [3+2] Cycloaddition | Nitrone and Aryne | 1-Pyrroline |

| Hetero-Diels-Alder | α-Nitrosoalkene and Thiochalcone | 4H-1,5,2-Oxathiazine |

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. Chiral catalysis offers an elegant and efficient means to achieve this by employing a small amount of a chiral catalyst to control the stereochemical outcome of a reaction.

The aldehyde group of this compound is a key functional handle for a variety of stereoselective transformations. For example, a direct and highly stereoselective 4-benzyloxybut-2-enylation of aldehydes has been achieved using a chiral allyl donor, resulting in the formation of 5-benzyloxyhomoallylic alcohols with high enantioselectivity. nih.gov This demonstrates how a chiral catalyst can orchestrate the addition of a nucleophile to the prochiral aldehyde, leading to a specific stereoisomer.

Dynamic kinetic resolution (DKR) is another powerful strategy that combines the racemization of a starting material with a kinetic resolution, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. nih.gov For instance, racemic secondary alcohols can be converted to enantio- and diastereopure secondary amines through a cooperative catalysis system involving a chiral iridium complex and a chiral phosphoric acid catalyst. nih.gov Such methodologies could potentially be adapted for transformations involving derivatives of this compound.

Table 2: Chiral Catalysis in Stereoselective Transformations

| Transformation | Reactants | Catalyst Type | Product Type |

| 4-Benzyloxybut-2-enylation | Aldehyde and Chiral Allyl Donor | Chiral Allyl Donor | 5-Benzyloxyhomoallylic Alcohol |

| Dynamic Kinetic Resolution | Racemic Secondary Alcohol | Chiral Iridium Complex and Chiral Phosphoric Acid | Enantio- and Diastereopure Secondary Amine |

Iv. Spectroscopic Characterization and Mechanistic Elucidation in Research

Mechanistic Investigations of Reaction Pathways

The functional groups of 4-(Benzyloxy)-2-nitrobenzaldehyde dictate its reactivity and its role in various reaction mechanisms. The ortho-positioning of the aldehyde and nitro groups is particularly significant.

Ortho-nitrobenzaldehydes are known to be photoreactive. Upon photoexcitation, a hydrogen atom can be transferred from an ortho-substituent to the nitro group. While the benzyloxy group lacks a readily abstractable hydrogen in a favorable position for an intramolecular transfer, the aldehyde proton itself can be involved in intermolecular photoreduction reactions. The primary photoreaction for o-nitrobenzaldehyde itself is an intramolecular redox reaction to form o-nitrosobenzoic acid, a pathway that is highly characteristic of this substitution pattern. rsc.org

In synthetic chemistry, the aldehyde group is a key site for nucleophilic attack. It can readily participate in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and Schiff bases. The electronic nature of the ring, influenced by both the electron-withdrawing nitro group and the electron-donating benzyloxy group, modulates the reactivity of the aldehyde. The strong electron-withdrawing effect of the ortho-nitro group increases the electrophilicity of the aldehyde carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025).

The nitro group itself can be a site of chemical transformation, most commonly reduction to an amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite (B78146). This transformation is a key step in the synthesis of various heterocyclic compounds, such as quinolines and indoles, where the newly formed amino group can react with the adjacent aldehyde (or a derivative thereof).

Photochemical Reaction Mechanisms: Photoisomerization and Photocleavage Studies

The photochemistry of 2-nitrobenzyl compounds, including this compound, is characterized by complex reaction pathways. Upon irradiation, these compounds can undergo intramolecular rearrangements, leading to photoisomerization and photocleavage products.

The fundamental photochemical reaction of 2-nitrobenzyl derivatives often proceeds through a Norrish Type II intramolecular rearrangement. This process does not necessitate aqueous solvation and can occur within various environments, including micellar cores. researchgate.net The initial photochemical event is typically the formation of an aci-nitro intermediate. rsc.org This transient species can then follow competing reaction pathways, the balance of which is highly dependent on the surrounding medium. researchgate.netrsc.org

One pathway involves the cyclization of the aci-nitro intermediate to form a benzisoxazolidine intermediate. This is subsequently followed by ring-opening to yield the corresponding carbonyl hydrate (B1144303). This mechanism is particularly predominant in aqueous solutions within a pH range of 3 to 8. rsc.org

An alternative pathway, which prevails in aprotic solvents as well as in acidic and basic aqueous solutions, involves the formation of a nitroso hydrate through a dual proton transfer. researchgate.netrsc.org This ultimately leads to the formation of the corresponding 2-nitrosobenzaldehyde derivative. The quantum yields for the formation of these nitroso products from 2-nitrobenzyl alcohols are typically around 60%. researchgate.netrsc.org

The study of related compounds like 2-nitrobenzaldehyde (B1664092) has been instrumental in understanding these photochemical processes. It has been used as a chemical actinometer for measuring UV-A and UV-B light doses due to its well-characterized photolysis reaction. researchgate.netnih.gov The photoisomerization of o-nitrobenzaldehyde to o-nitrosobenzoic acid follows a zero-order law under conditions where the reactant completely absorbs the incident light. niscpr.res.in

The introduction of photoswitches, such as azobenzene, into molecules can allow for the optical control of their activity. nih.gov While not directly studying this compound, research on azobenzene-extended charybdotoxin (B568394) demonstrates how photoisomerization can modulate the biological activity of complex molecules. nih.gov This highlights the potential for designing photosensitive systems based on the 2-nitrobenzyl scaffold.

Table 1: Key Intermediates and Products in the Photochemistry of 2-Nitrobenzyl Compounds

| Intermediate/Product | Description | Predominant Conditions |

|---|---|---|

| aci-Nitro Intermediate | Primary photoproduct formed upon irradiation. rsc.org | Initial step in all conditions. |

| Benzisoxazolidine | Cyclic intermediate formed from the aci-nitro species. rsc.org | Aqueous solutions (pH 3-8). rsc.org |

| Carbonyl Hydrate | Product formed from the ring-opening of the benzisoxazolidine. rsc.org | Aqueous solutions (pH 3-8). rsc.org |

| Nitroso Hydrate | Intermediate formed via dual proton transfer. researchgate.netrsc.org | Aprotic solvents, acidic and basic aqueous solutions. researchgate.netrsc.org |

Catalytic Reaction Mechanisms: Organocatalysis and Metal-Catalyzed Processes

This compound and its structural analogs are valuable substrates in a variety of catalytic reactions, including those mediated by organocatalysts and metal complexes.

In the realm of organocatalysis, derivatives of 4-nitrobenzaldehyde (B150856) are frequently employed as benchmark electrophiles in asymmetric aldol reactions. L-prolinamides, for instance, have been shown to catalyze the direct aldol reaction between 4-nitrobenzaldehyde and acetone (B3395972). nih.gov The efficiency and enantioselectivity of these catalysts are influenced by their structural features, such as the hydrogen-bonding capability of the amide N-H group. nih.gov The introduction of a terminal hydroxyl group in the prolinamide catalyst can enhance both catalytic activity and enantioselectivity by providing an additional hydrogen bond to the aldehyde substrate. nih.gov

Metal-catalyzed reactions also feature prominently in the chemistry of nitrobenzaldehydes. For example, the Cannizzaro reaction of p-nitrobenzaldehyde, which involves its disproportionation to the corresponding alcohol and carboxylic acid, can be catalyzed by zeolites. jocpr.com The catalytic activity is influenced by the properties of the zeolite, such as its pore size. jocpr.com

Furthermore, metal complexes of ligands derived from 4-nitrobenzaldehyde exhibit significant catalytic potential. Schiff bases formed from the condensation of 4-nitrobenzaldehyde with diamines can be used to create benzimidazole (B57391) ligands. nih.gov These ligands form stable complexes with transition metals that can act as effective catalysts in various organic transformations. nih.gov The electron-withdrawing nature of the nitro group in these ligands can influence the electronic environment of the metal center, thereby modulating the catalytic activity. nih.gov

Table 2: Examples of Catalytic Reactions Involving Nitrobenzaldehyde Derivatives

| Reaction Type | Catalyst | Substrate Example | Key Finding |

|---|---|---|---|

| Asymmetric Aldol Reaction | L-Prolinamide derivatives nih.gov | 4-Nitrobenzaldehyde and acetone nih.gov | Catalyst structure, particularly hydrogen-bonding ability, dictates enantioselectivity. nih.gov |

| Cannizzaro Reaction | Zeolite (H-form) jocpr.com | p-Nitrobenzaldehyde jocpr.com | Zeolite pore size influences catalytic conversion. jocpr.com |

Effects of Solvent and Reaction Conditions on Reaction Kinetics and Selectivity

In photochemical reactions, the solvent plays a crucial role in determining the dominant reaction pathway. As previously mentioned, the photolysis of 2-nitrobenzyl alcohols proceeds via different mechanisms in aprotic versus aqueous environments. researchgate.netrsc.org In aqueous solutions, the pH is a critical factor, with a shift in the mechanism observed between neutral and acidic/basic conditions. rsc.org

The solubility of the reactants and intermediates is also a key consideration. The mole fraction solubility of 4-nitrobenzaldehyde has been shown to vary significantly in different solvents, with the order generally being N,N-dimethylformamide > acetone > 2-butanone (B6335102) > ethyl acetate (B1210297) > toluene (B28343) > ethanol (B145695) > n-propanol > n-butanol > isopropanol. researchgate.net This differential solubility can impact reaction rates and equilibria by affecting the concentration of the reacting species in the solution phase. wikipedia.org

In catalytic reactions, the solvent can influence the stability of intermediates and transition states. For S_N2 reactions, for example, aprotic solvents can lead to a significant increase in reaction rate compared to protic solvents. wikipedia.org In the context of organocatalyzed aldol reactions, the reaction is often performed in neat acetone, which serves as both a reactant and the solvent. nih.gov

Temperature is another critical parameter that affects reaction kinetics. For instance, in the zeolite-catalyzed Cannizzaro reaction of p-nitrobenzaldehyde, the reaction is typically carried out at an elevated temperature (e.g., 80°C) to achieve a reasonable conversion rate. jocpr.com In asymmetric catalysis, temperature can have a significant impact on enantioselectivity, with lower temperatures often leading to higher enantiomeric excesses. nih.gov

Table 3: Influence of Solvents on Chemical Reactions

| Solvent Property | Effect on Reaction | Example |

|---|---|---|

| Polarity | Can stabilize charged intermediates and transition states, affecting reaction rates. wikipedia.org | Increased rate of S_N2 reactions in aprotic polar solvents. wikipedia.org |

| Protic vs. Aprotic | Protic solvents can solvate and deactivate nucleophiles through hydrogen bonding. wikipedia.org | Lower rates of S_N2 reactions in protic solvents compared to aprotic solvents. wikipedia.org |

| Solubility | Affects the concentration of reactants in the solution phase. researchgate.netwikipedia.org | The solubility of 4-nitrobenzaldehyde varies across different organic solvents. researchgate.net |

V. Strategic Applications in the Synthesis of Complex Organic Molecules

As a Precursor for the Synthesis of Heterocyclic Scaffolds

The reactivity of the aldehyde and the transformable nature of the nitro group in 4-(benzyloxy)-2-nitrobenzaldehyde make it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their potential biological activities. The synthesis of these derivatives often involves multi-component reactions where an aldehyde is a key reactant.

In one approach, various substituted benzyloxy benzaldehydes, including this compound, can be reacted with dimedone and 6-amino-1,3-dimethyluracil (B104193) in a one-pot, three-component reaction. nih.gov This condensation reaction, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds efficiently under solvent-free conditions at elevated temperatures to yield the desired pyrimido[4,5-b]quinoline derivatives. nih.gov The reaction's success hinges on the initial condensation of the aldehyde with the active methylene (B1212753) compounds.

The general applicability of this method highlights the role of substituted benzaldehydes in generating a library of pyrimido[4,5-b]quinoline derivatives for further investigation. nih.gov These compounds are of interest in drug discovery due to the known biological activities of both the quinoline (B57606) and pyrimidine (B1678525) ring systems, which include antimicrobial and anticancer properties. bohrium.comunar.ac.id

| Reactants | Catalyst/Conditions | Product |

| This compound, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, Solvent-free | 5-(4-(Benzyloxy)-2-nitrophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |

This table showcases a representative example of the synthesis of pyrimido[4,5-b]quinoline derivatives.

The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then condenses with an active methylene compound. nih.gov

In this domino reaction, this compound can be treated with iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes a condensation reaction with a ketone or other active methylene compound present in the reaction mixture. The subsequent intramolecular cyclization and dehydration afford the substituted quinoline. nih.gov This one-pot procedure is advantageous as it circumvents the need to handle potentially unstable 2-aminobenzaldehydes. nih.gov

The reaction is versatile and tolerates a range of functional groups on both the benzaldehyde (B42025) and the active methylene compound, allowing for the synthesis of a diverse array of substituted quinolines. nih.gov

| Starting Material | Reagents | Key Transformation | Product |

| This compound | Active methylene compound, Fe, Acetic Acid | In situ nitro group reduction and Friedländer annulation | Substituted quinoline |

This table outlines the general scheme for the synthesis of quinolines from this compound.

While direct synthesis of isothiochromene (B15496450) analogs from this compound is not extensively documented in the provided search results, the analogous compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, demonstrates a reaction pathway that suggests potential utility. This thiadiazole undergoes ring-opening to form a thioketene (B13734457) intermediate. This reactive intermediate can then react with various nucleophiles. nih.gov In a relevant transformation, intermolecular cyclization of a thioacetic acid derivative, formed from the thioketene, leads to the formation of a benzo[b]thiophene, a sulfur-containing heterocycle. nih.gov This reactivity pattern suggests that with appropriate modifications, this compound could potentially be converted into intermediates suitable for the synthesis of sulfur-containing heterocyclic systems.

The synthesis of indole (B1671886) derivatives can be achieved from precursors derived from 2-nitrotoluene (B74249) derivatives. For instance, 6-benzyloxy-2-nitrotoluene can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate. orgsyn.org Subsequent reduction of the nitro group, often with Raney nickel and hydrazine, leads to cyclization and the formation of the indole ring system, yielding 4-benzyloxyindole. orgsyn.org Although this specific example starts from the corresponding toluene (B28343), the underlying principle of utilizing a nitro group for the cyclization to form an indole is a well-established synthetic strategy.

As a Building Block for Diversified Aromatic Systems

The aldehyde functionality of this compound is a key feature that allows for its incorporation into larger, more complex aromatic systems through various condensation reactions.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone (B1666503).

This compound can serve as the aldehyde component in this reaction. When treated with a substituted acetophenone in the presence of a base such as sodium hydroxide (B78521) or piperidine (B6355638) in a suitable solvent like ethanol (B145695), it undergoes condensation to form the corresponding chalcone (B49325) derivative. univ-ovidius.roresearchgate.net The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone framework.

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide range of chalcones with different substitution patterns on both aromatic rings, depending on the choice of the starting benzaldehyde and acetophenone. univ-ovidius.rorsc.org

| Aldehyde | Ketone | Catalyst | Product |

| This compound | Acetophenone | NaOH or Piperidine | 1-(Phenyl)-3-(4-(benzyloxy)-2-nitrophenyl)prop-2-en-1-one |

This table illustrates the Claisen-Schmidt condensation for the synthesis of a chalcone derivative.

Preparation of Benzyloxybenzaldehyde Analogs for Structural Modification Studies

The compound 4-(Benzyloxy)benzaldehyde (B125253), a close structural relative of the title compound, is a common starting point for generating libraries of molecules for structure-activity relationship studies. Through reactions like the Claisen-Schmidt condensation, it can be reacted with various ketones to produce a wide array of chalcone analogs. kcl.ac.uk These reactions typically involve a base catalyst, such as an alkali or piperidine, to facilitate the aldol (B89426) condensation between the aldehyde and a methyl ketone. kcl.ac.uk

For example, research has demonstrated the synthesis of eight different chalcone analogs starting from 4-(benzyloxy)benzaldehyde and a selection of acetophenones and heteroaryl methyl ketones. This method provides a straightforward path to structurally diverse α,β-unsaturated ketones, which are valuable intermediates in their own right. kcl.ac.uk Similarly, 4-(benzyloxy)benzaldehyde has been used to synthesize thiosemicarbazone derivatives, such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), by refluxing it with 4-methyl-3-thiosemicarbazide in ethanol. nih.gov These analogs, featuring varied structural motifs, are synthesized for further investigation into their chemical and biological properties.

Table 1: Examples of Analogs Synthesized from 4-(Benzyloxy)benzaldehyde This table is interactive. You can sort and filter the data.

| Starting Ketone/Reagent | Catalyst/Conditions | Resulting Analog Class | Reference |

|---|---|---|---|

| Various Acetophenones & Heteroaryl Methyl Ketones | Alkali or Piperidine, Reflux | Chalcones | kcl.ac.uk |

| 4-methyl-3-thiosemicarbazide | Ethanol, Reflux | Thiosemicarbazone | nih.gov |

| 1-(5-bromobenzofuran-2-yl)ethanone | Piperidine, Methanol, Reflux | Chalcone | kcl.ac.uk |

| 1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine, Methanol, Reflux | Chalcone | kcl.ac.uk |

| 3-acetylcoumarin | Piperidine, Methanol, Reflux | Chalcone | kcl.ac.uk |

Functionalization for Pyrrolobenzodiazepine Monomers

The pyrrolo[2,1-c] benzodiazepines (PBDs) are a class of sequence-selective DNA-binding agents with significant antitumor properties. The C8 position of the PBD's A-ring is a well-established site for attaching substituents to create PBD conjugates with tailored properties. The synthesis of these C8-linked PBD monomers often relies on precursors derived from 4-alkoxy-2-nitrobenzoic acids.

The 4-(benzyloxy)-2-nitrobenzoyl moiety, obtained through the oxidation of this compound, represents a key structural component for this purpose. Synthetic strategies involve preparing building blocks such as 1-(4-bromoalkoxy-5-methoxy-2-nitrobenzoyl)pyrrolidines, which are then coupled with other molecular fragments to assemble the final PBD conjugate. This highlights the instrumental role of the this compound framework in providing the necessary A-ring precursor for developing advanced PBD-based molecules.

Contributions to Research in Photoremovable Protecting Group Chemistry

The 2-nitrobenzyl group is one of the most widely utilized photolabile protecting groups (PPGs), also known as photoremovable protecting groups, in chemistry and biology. These groups provide powerful spatial and temporal control over the release of active molecules, as the deprotection step is triggered by light rather than chemical reagents.

The functionality of 2-nitrobenzyl PPGs, a class to which this compound belongs, is based on a light-induced intramolecular rearrangement. The process is typically initiated by the absorption of a photon (often in the UV or near-UV range), which excites the nitro group. This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient species known as an aci-nitro intermediate. This intermediate then undergoes further rearrangement, ultimately cleaving the bond to the protected functional group and releasing it, while the PPG is converted to a 2-nitrosobenzaldehyde or a related derivative.

This photolabile characteristic has been exploited to "cage" a wide variety of functional groups, including carboxylic acids, amines, phosphates, and alcohols. The ability to control the release of biologically active molecules, such as neurotransmitters or signaling molecules, has made 2-nitrobenzyl PPGs invaluable tools in chemical biology. Modifications to the aromatic ring, such as the introduction of methoxy (B1213986) groups, can be used to tune the photochemical properties, including shifting the absorption wavelength to the visible range.

A significant advancement in the use of PPGs is the concept of orthogonal control, where multiple protecting groups in a single system can be removed independently of one another. When this selectivity is achieved by using different wavelengths of light, it is termed "chromatic orthogonality". This allows for the sequential release of different molecules or the deprotection of different sites on a single substrate.

The 2-nitrobenzyl system has been a key player in the development of orthogonal photolysis strategies. By pairing a 2-nitrobenzyl-type PPG with another photolabile group that responds to a different wavelength, researchers can achieve selective deprotection. For instance, a 2-nitroveratryl group (a dimethoxy-substituted 2-nitrobenzyl derivative) sensitive to light around 420 nm can be used alongside a 3',5'-dimethoxybenzoin group, which is cleaved by light at 254 nm. This strategy allows for precise, stepwise control over complex chemical transformations, which is highly attractive for applications in multi-step synthesis, materials patterning, and drug delivery.

Integration into Materials Science and Polymer Chemistry Research

The reactivity of this compound and its derivatives extends into the realm of materials science, particularly in the synthesis of functional monomers for polymer studies.

As previously discussed, 4-(benzyloxy)benzaldehyde is readily converted into chalcone analogs. Chalcones, defined by their α,β-unsaturated ketone core, are versatile monomers. kcl.ac.uk The reactive enone motif can participate in various polymerization reactions, including Michael-type addition reactions. kcl.ac.uk Furthermore, these molecules can undergo [2+2] cycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) rings. This photodimerization process can be used to cross-link polymers or to synthesize novel polymer structures. kcl.ac.uk Research originating from institutions focused on polymer chemistry has highlighted the synthesis of such chalcone analogs, underscoring their relevance as functional monomers for creating new polymeric materials.

Development of Specialty Chemicals with Tailored Spectroscopic or Electronic Properties

The inherent electronic characteristics of this compound, largely dictated by the electron-withdrawing nitro group and the bulky benzyloxy substituent, make it a valuable precursor for specialty chemicals. These chemicals are designed to possess specific spectroscopic and electronic properties for applications in materials science and as molecular probes.

The synthesis of Schiff bases from aldehydes and primary amines is a common strategy to create compounds with interesting optical and electronic behaviors. For instance, the condensation of nitrobenzaldehydes with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, has been employed to produce chiral Schiff base ligands. mdpi.com While research has specifically detailed the synthesis and characterization of ligands from ortho-, meta-, and para-nitrobenzaldehyde, the principles can be extended to benzyloxy-substituted analogues. mdpi.comresearchgate.net The resulting Schiff bases often exhibit unique photophysical properties, and their metal complexes can be explored for applications in catalysis. mdpi.comresearchgate.net

The electronic properties of such molecules are significantly influenced by the substituents on the aromatic ring. nih.gov The nitro group, being strongly electron-withdrawing, can modulate the electronic structure of the molecule, which in turn affects its absorption and emission spectra. nih.govontosight.ai This makes this compound a useful starting material for creating compounds with tailored spectroscopic characteristics.

Role in Advanced Catalysis Research

The application of this compound extends into the realm of advanced catalysis, where it can function both as a substrate in key reactions and as a precursor to sophisticated ligands for catalytic systems.

Substrate in Asymmetric Catalytic Reactions (e.g., Aldol Reactions)

The aldehyde functional group of this compound allows it to participate as an electrophile in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction. The asymmetric aldol reaction, which creates chiral β-hydroxy carbonyl compounds, is a powerful tool in organic synthesis.

While direct studies on this compound as a substrate in asymmetric aldol reactions are not extensively detailed in the provided search results, the closely related 4-nitrobenzaldehyde (B150856) is a widely used model substrate in the development of new catalytic systems. researchgate.netresearchgate.net Research has shown that various catalysts, including enzymes and small organic molecules (organocatalysts), can effectively catalyze the aldol reaction between 4-nitrobenzaldehyde and different ketone donors, such as cyclohexanone (B45756) and 2-butanone (B6335102). researchgate.netresearchgate.net These studies often focus on achieving high yields and enantioselectivities. For example, a novel thermophilic esterase, APE1547, has been shown to catalyze the asymmetric aldol addition of 2-butanone to 4-nitrobenzaldehyde in organic solvents with good enzyme activity and enantioselectivity. researchgate.net Similarly, lipase (B570770) from Rhizopus niveus has been used to catalyze the aldol reaction between cyclohexanone and aromatic aldehydes, with reaction conditions influencing both yield and enantioselectivity. researchgate.net The electronic nature of the nitro group in 4-nitrobenzaldehyde makes the aldehyde carbonyl more electrophilic, often leading to higher reactivity. The principles and catalytic systems developed using 4-nitrobenzaldehyde can be readily applied to substrates like this compound.

Precursor for Ligands in Coordination Chemistry and Catalytic Systems

The chemical structure of this compound makes it an ideal starting material for the synthesis of ligands used in coordination chemistry and catalysis. The aldehyde group provides a reactive handle for the construction of multidentate ligands, often through the formation of imines (Schiff bases).

The reaction of aldehydes with amines to form Schiff bases is a robust method for ligand synthesis. mdpi.comresearchgate.netijmcmed.org For example, chiral Schiff base ligands can be prepared by reacting nitrobenzaldehydes with chiral diamines. mdpi.com These ligands can then be coordinated to metal centers, such as copper, to create chiral catalysts for asymmetric reactions like cyclopropanation. mdpi.com The electronic properties of the resulting metal complex, and therefore its catalytic activity and selectivity, can be fine-tuned by the substituents on the benzaldehyde precursor. nih.gov The electron-withdrawing nitro group in the this compound framework can influence the Lewis acidity of the metal center in the final catalyst, thereby impacting its performance. nih.gov

Furthermore, benzimidazole-based ligands, which are important in coordination chemistry and have applications in catalysis, can be synthesized from precursors derived from nitrobenzaldehydes. nih.gov The general synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with a benzaldehyde derivative. nih.gov The resulting benzimidazole (B57391) can act as a ligand for various transition metals, forming complexes with potential catalytic activity in organic transformations. nih.gov

Vi. Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Reagents

One promising area is the use of advanced nitrating agents that offer greater control over the position of nitration on the benzaldehyde (B42025) ring. researchgate.net Research into alternative precursors and synthetic strategies, such as the functionalization of pre-constructed nitroaromatic scaffolds, could also provide more direct and efficient routes. The development of new protecting group strategies for the hydroxyl and aldehyde functionalities may also open up new synthetic possibilities.

Development of Sustainable and Environmentally Benign Methodologies

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of sustainable methods for the synthesis and application of 4-(benzyloxy)-2-nitrobenzaldehyde. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

Advanced Computational and Theoretical Studies on Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational and theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and transition states of reactions involving this molecule.

These studies can help to elucidate the factors that govern regioselectivity in nitration and other electrophilic substitution reactions. researchgate.net By modeling the interaction of this compound with various reagents and catalysts, researchers can predict reaction outcomes and rationally design more efficient synthetic protocols. Computational analysis can also aid in understanding the conformational preferences of the molecule, which can influence its reactivity. psu.edu

Expansion of Synthetic Scope Towards Novel Complex Molecular Architectures

While this compound is already utilized in the synthesis of various heterocyclic compounds, there is significant potential to expand its application in the construction of more complex and novel molecular architectures. Future research will likely focus on leveraging the unique reactivity of this compound to access a wider range of molecular scaffolds with potential applications in medicinal chemistry and materials science.

The aldehyde and nitro groups offer orthogonal handles for further functionalization, allowing for the stepwise construction of intricate molecules. For instance, the reduction of the nitro group to an amine, followed by condensation or cyclization reactions, can lead to a diverse array of heterocyclic systems. The development of new multi-component reactions involving this compound could also provide rapid access to complex structures from simple starting materials.

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2-nitrobenzaldehyde, and how can regioselectivity be controlled during nitration?

- Methodological Answer : A two-step synthesis is typical:

Benzylation : Protect the hydroxyl group of 2-hydroxybenzaldehyde using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(benzyloxy)benzaldehyde.

Q. What are the solubility properties of this compound in common organic solvents?

Q. How does the nitro group influence the coordination chemistry of this compound in transition metal complexes?

- Methodological Answer : The nitro group acts as a weak field ligand, stabilizing metal complexes (e.g., Co(II), Cu(II)) through electron-withdrawing effects. In Schiff base formations, the aldehyde reacts with amines to form imine ligands, which coordinate via the nitro oxygen and imine nitrogen. Characterize complexes using ESR (for paramagnetic metals like Cu(II)) and cyclic voltammetry to assess redox activity .

Q. What strategies mitigate decomposition risks during prolonged storage or under varying pH conditions?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- pH Stability : Avoid alkaline conditions (pH >9), which hydrolyze the benzyloxy group. Use buffered solutions (pH 4–7) for aqueous studies. Monitor degradation via HPLC .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Confirm molecular geometry and nitro group orientation. For example, torsion angles in similar nitrobenzaldehydes (e.g., 4-nitrobenzaldehyde) show planar aromatic systems .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.